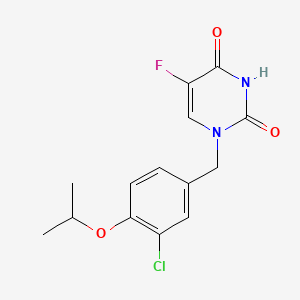
2-Methoxyphenol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyphenol, also known as guaiacol, is an organic compound with the molecular formula C7H8O2. It is a phenolic compound containing a methoxy functional group. Guaiacol appears as a viscous colorless oil, although aged or impure samples are often yellowish. It occurs widely in nature and is a common product of the pyrolysis of wood . Phosphoric acid, with the chemical formula H3PO4, is a mineral acid commonly used in various industrial and laboratory applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyphenol can be synthesized by methylation of o-catechol using potash and dimethyl sulfate . Another method involves the hydrolysis of o-anisidine via its diazonium derivative . Industrially, guaiacol is often derived from guaiacum or wood creosote .
Phosphoric acid is typically prepared by adding sulfuric acid to calcium hydroxyapatite or fluorapatite . The reaction is as follows: [ \text{Ca}_5(\text{PO}_4)_3\text{X} + 5\text{H}_2\text{SO}_4 + 10\text{H}_2\text{O} \rightarrow 3\text{H}_3\text{PO}_4 + 5\text{CaSO}_4 \cdot 2\text{H}_2\text{O} + \text{HX} ] where X can be F, Cl, Br, or OH .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dimethyl sulfate for methylation and potash for hydrolysis . Major products formed from these reactions include vanillin and other flavoring chemicals .
Phosphoric acid participates in numerous reactions, such as esterification and phosphorylation. It acts as a catalyst in many organic reactions and is used in the preparation of phosphate esters .
Scientific Research Applications
2-Methoxyphenol has several scientific research applications. It is used as an intermediate in the production of flavoring agents like vanillin . It also has antioxidant properties and is used in the synthesis of compounds with potential therapeutic applications . In the field of chemistry, it serves as a precursor to various organic compounds .
Phosphoric acid is widely used in the preparation of phosphate fertilizers, detergents, and pharmaceuticals . It is also employed in the food industry as an acidulant and in the production of soft drinks .
Mechanism of Action
2-Methoxyphenol exerts its effects through its antioxidant properties. It scavenges reactive oxygen species and protects cells from oxidative damage . The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways .
Phosphoric acid acts as a proton donor in various chemical reactions. It participates in phosphorylation reactions, which are crucial in cellular signaling and energy transfer processes .
Comparison with Similar Compounds
2-Methoxyphenol is similar to other methoxyphenols, such as 3-methoxyphenol and 4-methoxyphenol . it is unique due to its specific antioxidant properties and its role as a precursor to vanillin . Other similar compounds include eugenol and isoeugenol, which are used in perfumes and cosmetics .
Phosphoric acid can be compared to other oxoacids of phosphorus, such as phosphonic acid and phosphinic acid . Phosphoric acid is unique due to its widespread use in various industrial applications and its role in biological phosphorylation reactions .
Properties
CAS No. |
64120-92-9 |
|---|---|
Molecular Formula |
C21H27O10P |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
2-methoxyphenol;phosphoric acid |
InChI |
InChI=1S/3C7H8O2.H3O4P/c3*1-9-7-5-3-2-4-6(7)8;1-5(2,3)4/h3*2-5,8H,1H3;(H3,1,2,3,4) |
InChI Key |
RTDVIJIRNIOCFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1O.COC1=CC=CC=C1O.COC1=CC=CC=C1O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)

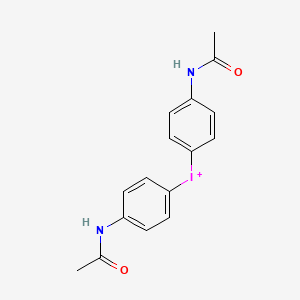



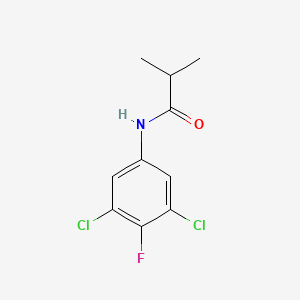
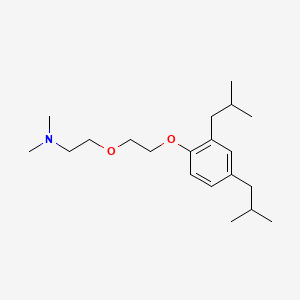


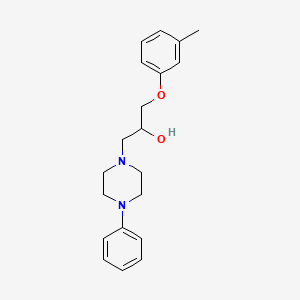
![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)
![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
